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Compound of Interest

Compound Name: 2,6-Dichloro-4-iodophenol

Cat. No.: B1308735

An In-Depth Technical Guide to the Reactivity of the C-I Bond in 2,6-Dichloro-4-iodophenol

Abstract

This technical guide provides a comprehensive analysis of the carbon-iodine (C-1) bond's
reactivity in 2,6-dichloro-4-iodophenol. This compound serves as a versatile intermediate in
synthetic chemistry, primarily due to the differential reactivity of its carbon-halogen bonds. The
C-I bond's relative lability compared to the more robust C-Cl bonds allows for selective
functionalization, making it a valuable building block for drug development professionals and
researchers. This document details the physicochemical properties, the principles governing C-
| bond reactivity, and provides detailed experimental protocols for its synthesis and subsequent
cross-coupling reactions. All quantitative data is summarized in tables, and key processes are
visualized through diagrams to ensure clarity and accessibility for the target audience of
researchers and scientists.

Introduction

2,6-dichloro-4-iodophenol is a polyhalogenated aromatic compound featuring three distinct
halogen substituents on a phenol ring. The utility of this molecule in organic synthesis is
derived from the hierarchical reactivity of its carbon-halogen bonds. Under typical palladium-
catalyzed cross-coupling conditions, the reactivity follows the order C-1 > C-Br > C-Cl. This
predictable selectivity enables chemists to use 2,6-dichloro-4-iodophenol as a scaffold, first
functionalizing the iodo-position while leaving the two chloro-positions available for subsequent
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transformations. This guide focuses specifically on the characteristics and synthetic
applications of the C-I bond.

Physicochemical and Spectroscopic Data

The fundamental properties of 2,6-dichloro-4-iodophenol are crucial for its handling and
characterization in a laboratory setting.

Property Value Reference
Molecular Formula CeH3Cl21O [1]
Molecular Weight 288.9 g/mol [1]
Appearance White to off-white solid [1]
Melting Point 91-92 °C [1]
Boiling Point (Predicted) 278.2+40.0 °C [1]
Density (Predicted) 2.158 + 0.06 g/cm3 [1]
pKa (Predicted) 6.42 £ 0.23 [1]

Under inert gas (Nitrogen or
Storage [1]
Argon) at 2-8 °C

59.83 (s, 1H, -OH), 7.27 (s,
1H-NMR (300 MHz, CDCls) oH, ArH) [1]
) r-

Reactivity of the Carbon-lodine Bond

The selective reactivity of the C-I bond is primarily governed by its lower bond dissociation

energy (BDE) compared to other carbon-halogen bonds. The BDE is the standard enthalpy
change associated with the homolytic cleavage of a bond in the gas phase.[2] A lower BDE
indicates a weaker, more easily broken bond, which is the key to its preferential reaction in

processes like the oxidative addition step in palladium-catalyzed cycles.

Caption: Reactivity hierarchy of carbon-halogen bonds.

Table 2: Average Bond Dissociation Energies (BDE) at 298 K
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Bond Average BDE (kJ/mol) Average BDE (kcal/mol)
C-l 240 57
C-Br 276 66
C-Cl 339 81
C—H (Aromatic) 413 99

Note: Values are generalized and can vary based on the specific molecular structure. Data
adapted from reference tables.[3]

In 2,6-dichloro-4-iodophenol, the C-I bond is the most labile, making it the primary site for
oxidative addition with a low-valent metal catalyst (e.g., Pd(0)). The ortho-chloro substituents
and the para-hydroxyl group also influence the electronic properties of the ring, but the intrinsic
weakness of the C-1 bond dominates its reactivity profile in cross-coupling reactions.

Applications in Palladium-Catalyzed Cross-Coupling
Reactions

The selective reactivity of the C-I bond makes 2,6-dichloro-4-iodophenol an excellent
substrate for sequential cross-coupling reactions to build molecular complexity.

Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond between the aryl iodide and an organoboron
compound. It is widely used to introduce aryl or heteroaryl moieties. The reaction proceeds via
a well-established catalytic cycle.
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Suzuki-Miyaura Catalytic Cycle
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Reaction Setup:
- Add 2,6-dichloro-4-iodophenol (1 eq)
- Add Arylboronic acid (1.1 eq)
- Add Base (e.g., K2COs3, 2 eq)
- Add Pd Catalyst (e.g., Pd(PPhs)s, 0.05 eq)

'

Establish Inert Atmosphere
(Evacuate & backfill with N2/Ar 3x)

'

Add Degassed Solvent
(e.g., Dioxane/Water)

:

Heat Reaction Mixture
(e.g., 80-110 °C)

'

Monitor Progress
(TLC or LC-MS)

eaction Complete

Work-up:
- Cool to RT
- Dilute with EtOAc & Water

:

Extract Aqueous Layer
(3x with EtOAC)

y

Wash, Dry, & Concentrate
Organic Layers

Y

Purify by Column Chromatography

Isolated Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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